[(Azepan-4-yl)methyl]dimethylamine dihydrochloride
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Overview
Description
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Azepan-4-yl)methyl]dimethylamine dihydrochloride typically involves the reaction of azepane with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: Azepane, formaldehyde, and dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: Azepane is reacted with formaldehyde and dimethylamine in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of [(Azepan-4-yl)methyl]dimethylamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Azepan-4-yl)methyl]dimethylamine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
N-Methylazepane: A derivative with a single methyl group attached to the nitrogen.
N,N-Dimethylazepane: A derivative with two methyl groups attached to the nitrogen.
Uniqueness
[(Azepan-4-yl)methyl]dimethylamine dihydrochloride is unique due to the presence of both the azepane ring and the dimethylamine group, which confer specific chemical reactivity and potential biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
1-(azepan-4-yl)-N,N-dimethylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-9-4-3-6-10-7-5-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJIKRWNJWCZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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